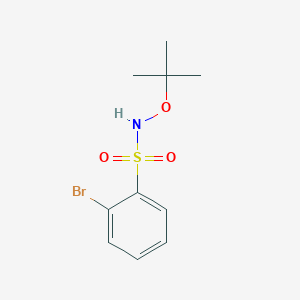

2-Bromo-N-tert-butoxybenzene-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

145004-90-6 |

|---|---|

Molecular Formula |

C10H14BrNO3S |

Molecular Weight |

308.19 g/mol |

IUPAC Name |

2-bromo-N-[(2-methylpropan-2-yl)oxy]benzenesulfonamide |

InChI |

InChI=1S/C10H14BrNO3S/c1-10(2,3)15-12-16(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3 |

InChI Key |

CCSAOENTPXSROA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)ONS(=O)(=O)C1=CC=CC=C1Br |

Origin of Product |

United States |

General and Physicochemical Properties

2-Bromo-N-tert-butoxybenzene-1-sulfonamide is an aromatic sulfonamide characterized by a benzene (B151609) ring substituted with both a bromine atom and an N-tert-butoxy-sulfonamide group at positions 2 and 1, respectively. The presence of the ortho-bromo substituent, the sterically demanding N-tert-butoxy group, and the versatile sulfonamide core imparts a distinct set of properties that make it a valuable, albeit specialized, building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C10H14BrNO3S |

| Molecular Weight | 308.20 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (B109758), Ethyl Acetate, and THF |

Synthesis and Spectroscopic Characterization

While a dedicated synthesis for 2-Bromo-N-tert-butoxybenzene-1-sulfonamide is not prominently documented, a logical synthetic pathway can be proposed based on established chemical principles.

The most direct method for the synthesis of this compound involves the reaction of 2-bromobenzenesulfonyl chloride with O-tert-butylhydroxylamine. This nucleophilic substitution reaction at the sulfonyl sulfur center would form the required N-O bond of the N-alkoxysulfonamide. The reaction would likely be carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

General methods for the synthesis of N-alkoxyamines often involve the coupling of a radical source with a nitroxide, or atom transfer radical addition (ATRA) involving alkyl halides and copper(I) salts. chimia.ch However, for this specific N-arylsulfonamide structure, the sulfonylation of the corresponding hydroxylamine (B1172632) is the most direct approach.

The structural identity of this compound would be confirmed through various spectroscopic techniques. The expected data, based on the analysis of related sulfonamide structures, are summarized below. nih.gov

| Technique | Expected Observations |

|---|---|

| 1H NMR | - Aromatic protons (4H) in the region of 7.5-8.2 ppm.

|

| 13C NMR | - Aromatic carbons, including the C-Br and C-S carbons.

|

| IR Spectroscopy | - Characteristic asymmetric and symmetric stretching vibrations for the SO2 group (approx. 1350-1310 cm-1 and 1160-1140 cm-1).

|

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass, showing the characteristic isotopic pattern for a bromine-containing compound. |

Molecular and Crystal Structure

The precise three-dimensional arrangement of 2-Bromo-N-tert-butoxybenzene-1-sulfonamide in the solid state would be determined by X-ray crystallography. Based on studies of similar sulfonamides, several structural features can be anticipated. researchgate.netnih.gov The geometry around the sulfur atom is expected to be tetrahedral.

Derivatization and Structural Modification of 2 Bromo N Tert Butoxybenzene 1 Sulfonamide

Strategic Functionalization via the Aryl Bromide Handle

The carbon-bromine (C-Br) bond on the aromatic ring of 2-Bromo-N-tert-butoxybenzene-1-sulfonamide is a key functional handle for introducing structural diversity. This position is amenable to a wide array of modern cross-coupling reactions and other transformations, enabling the synthesis of a vast range of analogues.

One of the most powerful methods for modifying the aryl bromide is through transition metal-catalyzed cross-coupling reactions. uni-regensburg.denih.gov Palladium, nickel, and copper catalysts are frequently employed to form new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling with various boronic acids or esters can introduce alkyl, alkenyl, or (hetero)aryl substituents. Similarly, Sonogashira coupling with terminal alkynes yields arylethynyl derivatives, while Buchwald-Hartwig amination allows for the installation of diverse amine functionalities. A recent development highlighted a nickel-catalyzed photoredox reaction using tert-butylamine (B42293) as a bifunctional additive that facilitates C-N bond formation with sulfonamides. uni-regensburg.denih.govchemrxiv.org

Another effective strategy is the lithium-halogen exchange. wikipedia.orgharvard.eduprinceton.eduresearchgate.net This reaction, typically carried out at low temperatures using an organolithium reagent like n-butyllithium or tert-butyllithium, rapidly converts the aryl bromide into a highly reactive aryllithium species. wikipedia.orgharvard.eduresearchgate.net This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups that are not accessible through cross-coupling methods. The rate of exchange typically follows the trend of I > Br > Cl, making the aryl bromide an ideal substrate for this transformation. wikipedia.org

These strategic functionalizations at the aryl bromide position are fundamental to building molecular complexity and are often the first step in creating analogue libraries for further study.

Table 1: Examples of Strategic Functionalization via the Aryl Bromide

| Reaction Type | Coupling Partner/Reagent | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Bi-aryl | Modulation of electronic properties, steric bulk |

| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne | Introduction of linear, rigid linkers |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Aryl-amine | Introduction of H-bond donors/acceptors |

| Lithium-Halogen Exchange | 1. t-BuLi; 2. CO₂ | Carboxylic Acid | Enabling further amide coupling reactions |

| Heck Coupling | Alkene | Aryl-alkene | Extension of conjugation, geometric isomers |

Diversification through Modifications of the Sulfonamide Group

The N-tert-butoxybenzene-1-sulfonamide moiety offers a second, independent site for structural modification, crucial for fine-tuning the physicochemical properties and biological activity of the resulting compounds.

The tert-butyl group on the sulfonamide nitrogen is often employed as a protecting group that can be removed to reveal the primary sulfonamide. nih.gov This deprotection is typically achieved under mild acidic conditions, for example, using HCl or trifluoroacetic acid. nih.govresearchgate.netnih.gov The resulting primary sulfonamide (2-bromobenzenesulfonamide) is a key intermediate that can be further derivatized. acs.orgacs.org

Once formed, the primary sulfonamide can undergo a variety of N-alkylation or N-arylation reactions. researchgate.net Reaction with alkyl halides, acyl chlorides, or other electrophiles in the presence of a base allows for the introduction of a virtually limitless array of substituents. This diversification is critical for exploring how changes to the sulfonamide group impact molecular interactions with biological targets. mdpi.com Conventional methods for synthesizing sulfonamide derivatives often involve reacting a sulfonyl chloride with an amine, but methods starting from primary sulfonamides offer an alternative and sometimes milder route. acs.orgresearchgate.net

The sulfonamide nitrogen serves as an effective anchor point for the temporary attachment of a chiral auxiliary. This strategy is a powerful tool in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers in the molecule. nih.govacs.orgnih.govwikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

For example, after deprotection of the tert-butyl group, the resulting primary sulfonamide can be acylated with a chiral carboxylic acid derivative, such as an N-acyl oxazolidinone, to form a chiral N-acylsulfonamide. researchgate.netscielo.org.mxresearchgate.net Oxazolidinones, popularized by David Evans, are highly effective auxiliaries that create a specific chiral environment, forcing subsequent reactions, such as alkylations or aldol (B89426) additions, to proceed with a high degree of diastereoselectivity. wikipedia.orgresearchgate.net Other sulfur-based chiral auxiliaries, often derived from amino acids, have also proven effective. scielo.org.mxresearchgate.net Once the desired stereocenter has been created, the chiral auxiliary can be cleaved and recycled, yielding an enantiomerically enriched product. researchgate.netnih.gov This methodology is invaluable for synthesizing chiral drugs and probes where a specific enantiomer is responsible for the desired biological effect. nih.gov

Design of Analogue Libraries for Structure-Activity Relationship (SAR) Studies

The dual reactivity of this compound makes it an ideal scaffold for the construction of analogue libraries for structure-activity relationship (SAR) studies. mdpi.comacs.orgnih.govnih.govresearchgate.netnih.govrsc.orgopenaccesspub.org SAR is a systematic process used in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. nih.govresearchgate.netnih.govopenaccesspub.org

By combining the diversification strategies for the aryl bromide handle (Section 4.1) and the sulfonamide group (Section 4.2), a matrix-based library of compounds can be systematically synthesized. In this approach, a set of building blocks is chosen for introduction at the 2-position of the benzene (B151609) ring, while another set of substituents is selected for the sulfonamide nitrogen. The combinatorial pairing of these building blocks generates a library of structurally related analogues.

For example, a library could be designed with five different aryl or alkyl groups introduced via Suzuki coupling at the bromide position, and ten different alkyl or acyl groups installed on the sulfonamide nitrogen. This would result in a 5x10 matrix, yielding 50 distinct compounds. The biological activity of each compound is then assayed, and the results are analyzed to identify structural motifs that enhance or diminish activity. nih.gov These studies provide crucial insights into the molecular interactions between the compounds and their biological target, guiding the rational design of more potent and selective molecules. nih.govrsc.org

Computational and Theoretical Investigations of 2 Bromo N Tert Butoxybenzene 1 Sulfonamide

Molecular Modeling and Conformational Analysis

Molecular modeling is a powerful tool used to predict the three-dimensional structure and conformational preferences of molecules. csbsju.edu For 2-Bromo-N-tert-butoxybenzene-1-sulfonamide, these methods are crucial for understanding how its spatial arrangement influences its properties. The process typically begins with molecular mechanics (MM) calculations to rapidly explore a wide range of possible conformations and identify low-energy structures. csbsju.edu Following this, more accurate quantum chemical methods are often employed for geometry optimization. nih.gov

The conformational landscape of this compound is largely dictated by the rotational freedom around several key single bonds, particularly the S-N bond, the N-O bond, and the bonds connecting the bulky tert-butyl group. Studies on similar benzenesulfonamides have shown that the orientation of the amine group relative to the sulfonyl group can lead to different stable conformers, such as eclipsed or staggered forms. nih.govresearchgate.net The presence of the very large tert-butoxy (B1229062) group introduces significant steric hindrance, which strongly influences the preferred conformation around the S-N bond, likely forcing the molecule into a specific, sterically minimized arrangement. rsc.org The molecule is expected to adopt a conformation where the bulky substituents are positioned to minimize repulsive forces.

Computational analyses, such as dihedral driver calculations, can systematically rotate specific bonds to map the potential energy surface and identify the most stable conformers. nih.gov For this molecule, the key dihedral angle C-S-N-O would be a primary focus. Based on analyses of related structures, the heterocyclic ring in similar molecules often prefers a half-chair conformation with bulky phenyl rings in pseudo-equatorial positions to minimize steric strain. nih.gov

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound

| Parameter | Predicted Value Range | Significance |

| C-S Bond Length | 1.76 - 1.78 Å | Indicates the strength and nature of the link between the benzene (B151609) ring and the sulfonamide group. |

| S=O Bond Length | 1.43 - 1.45 Å | Characteristic of the double bonds in the sulfonyl group, influencing its polarity and hydrogen bonding capability. |

| S-N Bond Length | 1.68 - 1.72 Å | Defines the geometry of the sulfonamide core, critical for its chemical and biological function. |

| C-Br Bond Length | 1.89 - 1.91 Å | Represents the covalent bond of the bromine atom, a key site for substitution reactions. |

| C-S-N-O Dihedral Angle | 50° - 70° | Determines the overall 3D shape and steric accessibility of the molecule. nih.gov |

Note: These values are predictions based on computational studies of analogous sulfonamide and organobromine compounds.

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the molecule's properties by solving the electronic structure of the system. researchgate.net Methods like B3LYP, often paired with basis sets such as 6-311G+(d,p), are commonly used to investigate the geometry and electronic properties of sulfonamide derivatives. researchgate.netnih.gov These calculations are fundamental for the subsequent analyses of electronic structure and reaction pathways.

The electronic structure dictates the reactivity and kinetic stability of a molecule. Key aspects investigated for this compound include Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. mdpi.com The HOMO energy relates to the ability to donate electrons, while the LUMO energy corresponds to the ability to accept electrons. mdpi.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.netwikipedia.org For sulfonamides, the HOMO is often located on the aniline (B41778) moiety, making it susceptible to electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.dechemrxiv.org For this compound, negative potential (typically colored red) is expected around the electronegative oxygen and nitrogen atoms of the sulfonamide group, indicating sites prone to attack by electrophiles or for forming hydrogen bonds. researchgate.net Positive potential (blue) would be found near the hydrogen atoms. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into charge distribution, orbital interactions, and the nature of chemical bonds. nih.govresearchgate.net It can quantify the delocalization of electrons and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net For sulfonamides, NBO analysis helps to understand the resonance within the SO2NH group and the electronic effects of the bromo and tert-butoxy substituents on the benzene ring. researchgate.net

Table 2: Calculated Electronic Properties for this compound

| Property | Predicted Value | Interpretation |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the molecule's electron-donating capability; a higher value means it is a better electron donor. youtube.com |

| LUMO Energy | -1.0 to -2.0 eV | Indicates the molecule's electron-accepting capability; a lower value means it is a better electron acceptor. youtube.com |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 eV | A larger gap suggests high kinetic stability and lower chemical reactivity. mdpi.com |

| Electronegativity (χ) | 3.7 to 4.8 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.2 to 3.3 eV | Represents resistance to change in electron distribution; hard molecules have a large HOMO-LUMO gap. mdpi.com |

Note: These values are representative predictions based on DFT calculations reported for similar sulfonamide structures. researchgate.netmdpi.com

DFT calculations are instrumental in mapping potential reaction pathways and identifying the associated energy barriers. acs.org This allows for the prediction of reaction outcomes and the rationalization of observed reactivity. For this compound, two primary reactive sites are the bromine-substituted carbon on the aromatic ring and the sulfonamide group itself.

Computational studies can model reactions such as the Suzuki-Miyaura cross-coupling, a common transformation for aryl bromides. researchgate.netresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) can be constructed. acs.orgnih.gov The highest energy point on this profile, the transition state, determines the activation energy and thus the kinetic feasibility of the reaction. mdpi.com Similarly, pathways for nucleophilic aromatic substitution (SNAr) at the C-Br bond can be investigated, with calculations helping to understand the influence of the sulfonamide group on the reaction rate. walisongo.ac.id

Table 3: Hypothetical Calculated Energy Profile for a Suzuki Coupling Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) | Significance |

| 1. Oxidative Addition | Reactants → TS1 → Intermediate 1 | 0 → +22 → +5 | The initial, often rate-determining, step where the palladium catalyst inserts into the C-Br bond. acs.orgnih.gov |

| 2. Transmetalation | Intermediate 1 → TS2 → Intermediate 2 | +5 → +18 → -10 | The step where the organic group is transferred from the boron reagent to the palladium center. mdpi.com |

| 3. Reductive Elimination | Intermediate 2 → TS3 → Products | -10 → +15 → -25 | The final step that forms the new C-C bond and regenerates the catalyst. acs.org |

Note: The energy values are illustrative and represent a typical profile for a palladium-catalyzed cross-coupling reaction as determined by DFT calculations. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.govmedwinpublishers.com For this compound, QSAR can be employed to guide the design of derivatives with enhanced or modified reactivity profiles. nih.gov

The foundation of QSAR is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. researchgate.net These can include electronic descriptors (from DFT), steric descriptors (e.g., molecular volume), and topological descriptors (describing atomic connectivity). medwinpublishers.comnih.gov

For a series of derivatives of this compound, these descriptors would be calculated and then correlated with an experimentally measured reactivity profile (e.g., reaction rate constants for a specific transformation). Statistical techniques like Multiple Linear Regression (MLR) are used to build a mathematical model that identifies which descriptors are most influential. nih.gov For example, a QSAR study on sulfonamides found that descriptors like electrophilicity and molar refractivity were key predictors of antioxidant activity. ekb.eg

Table 4: Common Molecular Descriptors for QSAR Modeling of Sulfonamides

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment | Overall polarity of the molecule. researchgate.net |

| HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. researchgate.net | |

| Surface Tension | Related to intermolecular forces and steric effects. researchgate.net | |

| Steric | Molar Volume | The size of the molecule. |

| Molar Refractivity | A measure of both volume and polarizability. ekb.eg | |

| Topological | Kier Alpha Shape Index (S1K) | Describes molecular shape and branching. medwinpublishers.com |

| Aromaticity Index (AROM) | Quantifies the degree of aromatic character. medwinpublishers.com | |

| Lipophilicity | LogP | The octanol-water partition coefficient, indicating hydrophobicity. nih.gov |

Predictive Modeling for Derivatives

Once a statistically robust QSAR model is developed and validated, its primary utility is in prediction. nih.gov The model can be used to estimate the reactivity of novel, yet-to-be-synthesized derivatives of this compound. This allows chemists to perform in silico screening of a virtual library of compounds, prioritizing those with the most promising predicted properties for actual synthesis and testing. scirp.org

For instance, if a QSAR model for Suzuki coupling reactivity was developed, it might take the form of an equation: Predicted Rate = c₀ + c₁(LUMO Energy) + c₂(Molar Volume) - c₃*(Dipole Moment)

A chemist could then design new derivatives by modifying the substituents on the benzene ring, calculate the descriptors for these new structures, and plug them into the equation to predict their reaction rate. This rational, computer-aided approach accelerates the discovery of molecules with desired reactivity by focusing laboratory efforts on the most promising candidates. tandfonline.com More advanced methods, such as artificial neural networks (ANN), can capture complex, non-linear relationships between structure and reactivity. researchgate.net

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound, possessing both a reactive bromine atom and a modifiable sulfonamide group, makes it a valuable intermediate in the construction of more complex molecular architectures.

Building Block for Heterocyclic Systems

The presence of the bromine atom on the benzene ring allows for the application of this compound in various cross-coupling reactions to form heterocyclic systems. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds. For instance, the bromine atom can be readily substituted with a wide array of organic moieties, including those that would lead to the formation of fused heterocyclic rings. The sulfonamide group, in turn, can influence the electronic properties of the aromatic ring and can also participate in cyclization reactions.

Potential Cross-Coupling Reactions for Heterocycle Synthesis

| Reaction Type | Coupling Partner | Potential Heterocyclic Product |

| Suzuki Coupling | Aryl or heteroaryl boronic acids | Biaryl or heteroaryl-aryl systems |

| Buchwald-Hartwig Amination | Amines, amides, or carbamates | N-arylated heterocycles |

| Sonogashira Coupling | Terminal alkynes | Aryl-alkynyl derivatives for further cyclization |

Precursor for Advanced Pharmaceutical Scaffolds (focus on chemical design, not clinical utility)

The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. The N-tert-butoxy group in this compound serves as a protecting group for the sulfonamide nitrogen, which can be removed under specific conditions to allow for further functionalization. This strategic protection enables the sequential introduction of different chemical groups, a key aspect in the design of advanced pharmaceutical scaffolds. The ortho-bromo substituent provides a handle for introducing diversity into the molecular structure, which is crucial for tuning the molecule's interaction with biological targets.

Application in Catalysis

The structural features of this compound suggest its utility in both metal-based and organocatalysis.

Development of Sulfonamide-Based Ligands for Metal Catalysis

Chiral sulfonamide derivatives are widely used as ligands in asymmetric metal catalysis. The sulfonamide nitrogen, once deprotected, can coordinate to a metal center. The ortho-bromo group can be replaced through cross-coupling reactions to introduce other coordinating groups, leading to the formation of bidentate or tridentate ligands. The inherent chirality that can be introduced at the sulfur atom or on a substituent attached to the sulfonamide nitrogen makes these ligands valuable for enantioselective transformations.

Organocatalytic Applications

The sulfonamide group can act as a hydrogen bond donor, a key interaction in many organocatalytic reactions. acs.org By incorporating the this compound scaffold into a larger molecule containing a catalytically active moiety, it is possible to create bifunctional organocatalysts. These catalysts can activate substrates through hydrogen bonding, leading to highly stereoselective reactions. acs.org

Strategies for Multi-Target Ligand Design Based on the Sulfonamide Scaffold

Designing ligands that can interact with multiple biological targets is a modern approach in drug discovery for complex diseases. nih.govnih.gov The sulfonamide scaffold is a versatile platform for developing such multi-target ligands. nih.gov The ability to functionalize both the aromatic ring (via the bromine atom) and the sulfonamide nitrogen allows for the incorporation of different pharmacophoric elements into a single molecule. This strategy enables the creation of compounds that can simultaneously modulate the activity of different proteins or receptors, potentially leading to improved therapeutic outcomes. nih.govnih.gov The design of such molecules often involves computational modeling to predict their binding affinity to multiple targets. nih.gov

An In-Depth Analysis of this compound: Structure, Synthesis, and Advanced Applications

The sulfonamide functional group is a cornerstone in medicinal chemistry and chemical synthesis, featured in a vast array of pharmaceuticals and agrochemicals. nih.gov Among the diverse family of sulfonamide-containing molecules, this compound stands out due to its unique combination of reactive sites. This article provides a focused exploration of this specific compound, detailing its chemical and physical properties, plausible synthetic routes, and structural characteristics. The primary focus will be on its advanced applications in chemical synthesis, particularly within the innovative concepts of chemical morphing and molecular repurposing.

Advanced Applications in Chemical Synthesis and Molecular Design

Chemical Morphing and Repurposing Concepts

Traditionally, the sulfonamide group has been viewed as a highly stable and often terminal functional group, installed for its electronic and hydrogen-bonding properties. nih.gov However, recent advances in synthetic methodology have reimagined the primary sulfonamide as a versatile synthetic handle, enabling its conversion into a wide range of other functionalities. nih.gov This paradigm shift is central to the concepts of chemical morphing and repurposing.

Modern synthetic strategies allow for the mild, late-stage conversion of primary sulfonamides into other functional groups. chemrxiv.org A key approach involves the deamination of the sulfonamide to generate a sulfinate salt intermediate. nih.govchemrxiv.org This transformation unlocks a host of subsequent reactions:

Oxidation: The sulfinate can be easily oxidized to a sulfonic acid.

Alkylation/Arylation: Reaction with electrophiles like methyl iodide can produce sulfones.

Cross-Coupling: The sulfinate can participate in cross-coupling reactions to form biaryl compounds through the extrusion of sulfur dioxide. chemrxiv.org

Re-functionalization to New Sulfonamides: Trapping the sulfinate intermediate with an oxidant and a different amine allows for the interconversion of one sulfonamide into another. chemrxiv.org

A complementary strategy involves the generation of sulfonyl radical intermediates via photocatalysis. acs.orgnih.gov These highly reactive species can then participate in reactions such as hydrosulfonylation of alkenes, providing access to complex sulfones that would be difficult to synthesize otherwise. nih.gov

For this compound, these strategies offer a dual approach to molecular diversification. The N-tert-butoxy-sulfonamide group could potentially be cleaved and transformed via a sulfinate or sulfonyl radical intermediate. Simultaneously, the 2-bromo substituent serves as a classical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This orthogonality allows for the selective and sequential modification of two different positions on the molecule, dramatically expanding the synthetic possibilities from a single starting material. This makes the compound a powerful node for chemical morphing, allowing chemists to repurpose its core structure into a library of diverse and valuable compounds.

Future Research Directions and Unexplored Avenues for 2 Bromo N Tert Butoxybenzene 1 Sulfonamide Research

Development of More Sustainable Synthetic Methodologies

A principal objective in contemporary chemical research is the establishment of environmentally sustainable synthetic protocols. nih.govgoogle.com The conventional synthesis of sulfonamides frequently employs reagents such as sulfonyl chlorides and solvents like dichloromethane (B109758) or N,N-dimethylformamide (DMF); however, future research concerning 2-Bromo-N-tert-butoxybenzene-1-sulfonamide should accord precedence to more ecologically sound alternatives. nih.gov

A significant avenue for investigation is the utilization of water as a solvent, a medium that has demonstrated efficacy in the synthesis of certain sulfonamides. nih.gov An additional promising strategy entails the substitution of highly reactive sulfonyl chlorides with more stable and less toxic sources of sulfur, for instance, sodium sulfinate. nih.gov The exploration of catalytic methodologies, with a particular focus on those that utilize earth-abundant metals, is recommended to enhance the atom economy and minimize waste generation during the synthesis of this compound. scispace.com Furthermore, research into one-pot syntheses, which involve conducting multiple reaction steps in a single vessel, has the potential to markedly augment the efficiency and sustainability of its production. princeton.eduacs.orgorganic-chemistry.org

Table 1: Comparison of Traditional and Proposed Sustainable Synthetic Parameters

| Parameter | Traditional Synthesis | Proposed Sustainable Synthesis |

| Solvent | Dichloromethane, DMF | Water, Bio-based solvents |

| Sulfur Source | Sulfonyl chloride | Sodium sulfinate, DABSO |

| Catalyst | Stoichiometric reagents | Catalytic earth-abundant metals |

| Process | Multi-step with isolation | One-pot synthesis |

| Byproducts | Halogenated waste, salts | Minimal, recyclable byproducts |

Exploration of Novel Reactivity Patterns and Transformations

The constituent functional groups of this compound—namely the bromo substituent, the sulfonamide linkage, and the tert-butoxy (B1229062) group—present a fertile ground for the exploration of innovative chemical transformations. While it is established that the bromine atom can engage in substitution and coupling reactions, its reactivity within the specific context of the N-tert-butoxy-sulfonamide moiety merits more detailed investigation. acs.org

Future research could strategically employ the ortho-bromo position to direct C-H activation reactions, thereby enabling the introduction of new functional groups with a high degree of regioselectivity. The formulation of novel cross-coupling protocols, potentially leveraging photoredox or electrochemical catalysis, could grant access to a more extensive array of derivatives that are not readily attainable through conventional methodologies. Moreover, the N-tert-butoxy group, which is often relegated to the role of a protecting group, could be repurposed as a reactive handle for unique chemical transformations. A thorough investigation into the controlled cleavage and subsequent functionalization of this group could unveil new and valuable synthetic pathways.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry presents a multitude of advantages over conventional batch processing, including but not limited to, augmented safety, superior control over reaction parameters, and enhanced scalability. seqens.com A significant frontier for future research lies in the adaptation of the synthesis of this compound and its derivatives to flow chemistry platforms. acs.orgnih.govmdpi.com

The implementation of a fully automated flow synthesis system could facilitate the rapid generation of a diverse library of analogues suitable for high-throughput screening. acs.orgacs.org This would necessitate the development of robust and reliable flow protocols for the principal synthetic steps, with the potential for incorporating in-line purification and analytical technologies. The utilization of packed-bed reactors containing immobilized catalysts or reagents could further amplify the efficiency and sustainability of the process. Such automated platforms would not only expedite the discovery of novel bioactive molecules but also furnish a more efficient and reproducible method for their production. researchgate.net

Table 2: Potential Advantages of Flow Synthesis for this compound Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

| Scalability | Difficult, requires re-optimization | Straightforward, by extending run time |

| Safety | Handling of hazardous reagents in large quantities | In-situ generation and consumption of hazardous intermediates |

| Reproducibility | Variable, dependent on operator | High, due to precise control of parameters |

| Library Synthesis | Time-consuming, sequential | Rapid, parallel or sequential automated synthesis |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A comprehensive understanding of the dynamic behavior of this compound in solution is imperative for the elucidation of its reactivity and its interactions with biological targets. Advanced spectroscopic techniques, most notably dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, are capable of furnishing invaluable insights into the conformational dynamics and rotational barriers inherent to the molecule. tandfonline.comtandfonline.com

Future research initiatives should incorporate variable-temperature NMR studies to probe for restricted rotation around the S-N and C-S bonds. tandfonline.comtandfonline.com Such investigations could reveal the existence of distinct conformers in solution and enable the quantification of the energetic barriers that separate them. This information is of paramount importance for comprehending how the molecule adopts specific three-dimensional structures to bind to a target protein. Furthermore, the application of advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can serve to unambiguously determine the solution-state structure and intermolecular interactions of this compound and its derivatives. rsc.orgnih.gov

Synergistic Computational-Experimental Approaches for Rational Design

The amalgamation of computational modeling with experimental synthesis and biological evaluation can markedly accelerate the process of drug discovery. nih.gov In the case of this compound, a synergistic computational-experimental strategy could effectively guide the rational design of novel analogues endowed with enhanced properties. acs.orgresearchgate.net

Molecular docking studies could be utilized to predict the binding modes of this compound derivatives with a variety of biological targets, such as enzymes and receptors. researchgate.net Quantum mechanical calculations could be applied to elucidate the electronic properties of the molecule and to forecast its reactivity in diverse chemical environments. The data generated from these computational analyses can subsequently inform the design of new target molecules with optimized activity or selectivity. The synthesized compounds would then be subjected to experimental testing, and the resultant data would be fed back into the computational models to refine and augment their predictive capabilities, thereby establishing a potent, iterative cycle of design, synthesis, and evaluation.

Q & A

Q. How can researchers optimize the synthesis of 2-Bromo-N-tert-butoxybenzene-1-sulfonamide to improve yield and purity?

- Methodological Answer : The synthesis should focus on controlling reaction parameters such as temperature, solvent choice, and stoichiometry. For brominated sulfonamides, halogenation steps often require anhydrous conditions to avoid hydrolysis. For example, details a procedure using dry dichloromethane and triethylamine under an argon atmosphere to minimize side reactions during sulfonamide coupling . A stepwise approach:

Use 2-bromo-4-tert-butylbenzenesulfonyl chloride (a precursor; see ) as the starting material.

React with tert-butoxyamine under inert conditions, monitoring pH to prevent decomposition.

Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) to isolate the product.

Yield optimization may require iterative adjustment of reaction times and catalyst loading.

Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR can confirm tert-butoxy and sulfonamide proton environments. For bromine, C NMR detects deshielding effects on adjacent carbons.

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular weight (e.g., [M+H] peak).

- X-ray Crystallography : highlights single-crystal X-ray studies (e.g., R factor = 0.034) to resolve steric effects from the tert-butyl group and bromine substituent .

- Infrared (IR) Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm) and N-H bonds (~3300 cm).

Q. How does the bromine substituent influence the reactivity of this sulfonamide in nucleophilic substitution reactions?

- Methodological Answer : Bromine acts as a leaving group in SN2 reactions, but steric hindrance from the tert-butoxy group may slow kinetics. To test reactivity:

Perform a model reaction with sodium ethoxide in ethanol at 60°C.

Monitor substitution progress via TLC or HPLC.

demonstrates that bromine in similar sulfonamides facilitates coupling with amines or thiols under mild conditions .

Q. What precautions are necessary to ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis (tert-butoxy groups are moisture-sensitive) .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. recommends avoiding heat sources and ignition triggers (P210) due to potential decomposition .

Advanced Research Questions

Q. What strategies can resolve contradictory data in crystallographic vs. computational structural models of this compound?

- Methodological Answer :

- Compare X-ray diffraction data (e.g., ’s mean C–C bond length = 0.004 Å) with DFT-optimized geometries .

- Use Hirshfeld surface analysis to assess intermolecular interactions. Discrepancies may arise from crystal packing effects not captured in gas-phase computations.

Q. How do electron-withdrawing/donating substituents on the benzene ring affect the sulfonamide’s biological activity or catalytic potential?

- Methodological Answer : Design a substituent library (e.g., nitro, methoxy) via directed C-H functionalization. lists analogs like 2-amino-4-chloro-4'-methyldiphenyl sulfone , where electron-withdrawing groups enhance electrophilicity . Test activity via:

- Enzyme inhibition assays (e.g., carbonic anhydrase).

- Catalytic performance in cross-coupling reactions (Suzuki-Miyaura).

Q. What mechanistic insights explain the preferential ortho/para sulfonylation observed in derivatives of this compound?

- Methodological Answer :

- Use isotopic labeling (e.g., O in sulfonamide) to track regioselectivity.

- Computational studies (DFT) can map transition states. ’s synthesis route suggests steric and electronic factors (tert-butyl bulk, bromine’s inductive effect) direct sulfonylation .

Q. How can kinetic studies improve the scalability of multi-step syntheses involving this sulfonamide?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.